1-Piperidinepropanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-piperidin-1-ylpropanal |
InChI |
InChI=1S/C8H15NO/c10-8-4-7-9-5-2-1-3-6-9/h8H,1-7H2 |
InChI Key |
IKXXJTNYNATSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Piperidinepropanal
Retrosynthetic Analysis of 1-Piperidinepropanal
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. leah4sci.comegrassbcollege.ac.ine3s-conferences.orgscripps.edu For this compound, the primary disconnections involve the carbon-nitrogen bond of the piperidine (B6355638) ring and the carbon-carbon bonds of the propanal side chain.
A key disconnection is the C-N bond, which suggests piperidine and a three-carbon electrophile as potential starting materials. This leads to synthons of a piperidinyl anion and a propanal cation or their synthetic equivalents. Another strategic disconnection is at the C2-C3 bond of the propanal chain, which could arise from an aldol-type reaction or the addition of a two-carbon nucleophile to a formaldehyde (B43269) equivalent. Further disconnection of the C1-C2 bond could point towards a Grignard-type reaction with a suitable three-carbon electrophile.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Bond | Synthons | Potential Starting Materials |
| N-C1 (Piperidine) | Piperidinyl anion, Propanal cation | Piperidine, 3-halopropanal or acrolein |
| C2-C3 (Propanal) | Acetaldehyde enolate, Formaldehyde electrophile | Piperidinyl acetaldehyde, Formaldehyde |
| C1-C2 (Propanal) | Piperidinylmethyl nucleophile, Two-carbon electrophile | N-lithiomethylpiperidine, Acetaldehyde |
Classical and Contemporary Synthetic Routes to N-Substituted Propanals
The synthesis of N-substituted propanals like this compound can be approached through several established and modern methodologies. These can be broadly categorized into amine alkylation and carbonyl functionalization strategies.
Amine Alkylation Approaches
The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. pressbooks.publibretexts.org In the context of this compound synthesis, this would involve the reaction of piperidine with a 3-halopropanal or a protected equivalent. However, a significant challenge in amine alkylation is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To mitigate this, specific strategies have been developed, such as using a large excess of the amine or employing alternative alkylating agents.
A related and often more controlled approach is reductive amination. pressbooks.pubmasterorganicchemistry.com This method involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, this would entail reacting piperidine with acrolein (an α,β-unsaturated aldehyde) followed by selective reduction of the C=N bond. The choice of reducing agent is crucial to avoid reduction of the aldehyde functionality.
Carbonyl Functionalization Strategies
These strategies focus on building the propanal side chain from a pre-existing piperidine-containing molecule. One classical approach is the oxidation of the corresponding alcohol, 1-piperidinepropanol (B86026). vulcanchem.com This alcohol is commercially available or can be synthesized by reacting piperidine with 3-chloropropanol. google.com Various oxidizing agents can be employed for the conversion of the primary alcohol to the aldehyde, with careful selection required to prevent over-oxidation to the carboxylic acid.
Another strategy involves the manipulation of carboxylic acid derivatives. For instance, a piperidine-containing carboxylic acid or its ester could be reduced to the corresponding aldehyde. This often requires specific reducing agents like diisobutylaluminium hydride (DIBAL-H) to stop the reduction at the aldehyde stage.
Catalytic Strategies in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. Both organocatalysis and metal catalysis offer powerful tools for the synthesis of aldehydes and piperidine-containing compounds.
Organocatalytic Transformations for Aldehyde Formation
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for various transformations, including aldehyde synthesis. bohrium.combenthamdirect.com For instance, enamine catalysis, often employing proline or its derivatives, can be used for the α-functionalization of aldehydes. bohrium.comresearchgate.net This could potentially be applied to introduce the piperidine moiety at the α-position of propanal.
Furthermore, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in a variety of reactions, including the synthesis of aldehydes. benthamdirect.comorganic-chemistry.org These catalysts can facilitate umpolung reactivity, allowing for the formation of C-C bonds that are otherwise challenging to construct.
Metal-Catalyzed Syntheses of Piperidine-Containing Aldehydes
Transition metal catalysis provides a broad spectrum of reactions for the synthesis of complex molecules, including those containing piperidine rings and aldehyde functionalities. mdpi.comnih.govarkat-usa.org Cross-coupling reactions, such as the Suzuki or Negishi coupling, could be envisioned to connect a piperidine-containing organometallic reagent with a suitable three-carbon aldehyde synthon. sigmaaldrich.com
Hydroformylation, a reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond, is another powerful metal-catalyzed method. Applying this to a piperidine-containing alkene could directly yield this compound or a related isomer, depending on the regioselectivity of the catalyst. Various transition metals, including rhodium and cobalt, are known to catalyze hydroformylation reactions.
Furthermore, metal-catalyzed C-H activation and amination reactions represent a cutting-edge approach. acs.org These methods could potentially be used to directly couple piperidine with a propanal precursor through the formation of a C-N bond, offering a highly atom-economical route.
Table 2: Summary of Synthetic Strategies
| Strategy | Sub-strategy | Key Features | Potential Challenges |
| Amine Alkylation | Direct Alkylation | Simple, direct C-N bond formation. pressbooks.publibretexts.org | Overalkylation, low selectivity. masterorganicchemistry.com |
| Reductive Amination | Controlled mono-alkylation, versatile. pressbooks.pubmasterorganicchemistry.com | Requires selective reducing agents. | |
| Carbonyl Functionalization | Oxidation of Alcohol | Readily available starting material (1-piperidinepropanol). vulcanchem.comgoogle.com | Over-oxidation to carboxylic acid. |
| Reduction of Carboxylic Acid Derivative | Access from different precursors. | Requires specific and mild reducing agents. | |
| Catalytic Strategies | Organocatalysis | Mild reaction conditions, high enantioselectivity possible. bohrium.comacs.org | Catalyst loading and turnover can be an issue. |
| Metal Catalysis | High efficiency, broad scope of reactions. mdpi.comnih.gov | Cost of catalyst, removal of metal residues. |
Biocatalytic Approaches to N-Heterocyclic Aldehydes
The synthesis of N-heterocyclic aldehydes through biocatalysis represents a significant advancement towards environmentally benign chemical production. nih.govmdpi.com Enzymes, operating under mild conditions in aqueous media, offer remarkable stereo-, regio-, and chemoselectivity, which can eliminate the need for protecting groups often required in traditional chemical synthesis. nih.govnih.gov
Biocatalytic cascades, which involve multiple enzymatic transformations in a one-pot process, are particularly attractive for creating complex molecules like N-heterocycles from simple precursors. rsc.org Strategies for producing saturated nitrogen heterocycles such as piperidines often employ enzymes like ω-transaminases, monoamine oxidases, carboxylic acid reductases, and imine reductases (IREDs). rsc.org For instance, an enzymatic cascade can be designed where a diamine substrate is first oxidized by an oxidase to form an amino aldehyde, which then undergoes spontaneous intramolecular cyclization to a cyclic imine. This imine is subsequently reduced by an imine reductase to yield the saturated N-heterocycle. rsc.org
Key enzyme classes applicable to the synthesis of N-heterocyclic aldehydes include:
Oxidases and Dehydrogenases: These enzymes can catalyze the oxidation of primary alcohols to aldehydes. For the synthesis of this compound, an appropriate alcohol precursor could be oxidized. Cytochrome P450 enzymes are also known for their broad substrate scope and ability to catalyze oxidations. nih.gov
Laccases: In conjunction with mediators like TEMPO, laccases can be used for the aerobic oxidation of alcohols to aldehydes. mdpi.com This system has been successfully used to synthesize various heterocyclic compounds. mdpi.com
Nitrile Hydratases: These enzymes can convert nitriles into amides, a process that can be part of a longer synthetic route towards heterocyclic structures. mdpi.com
Imine Reductases (IREDs): While their primary function is reduction, the reverse reaction (oxidation) or their use in dynamic kinetic resolution cascades is a potential strategy. They are particularly successful in generating N-heterocyclic compounds. rsc.org
The development of these biocatalytic routes is often supported by enzyme engineering to enhance activity, stability, and substrate specificity for non-natural substrates. nih.gov
Below is a table summarizing key enzyme classes and their potential roles in synthesizing N-heterocyclic aldehydes.
Table 1: Biocatalytic Enzymes in N-Heterocyclic Synthesis
| Enzyme Class | Reaction Catalyzed | Relevance to N-Heterocyclic Aldehydes |
|---|---|---|
| Oxidases (e.g., Putrescine Oxidase) | Oxidation of amino groups to carbonyls. rsc.org | Can initiate a cascade by forming an aminoaldehyde from a diamine, leading to cyclization. rsc.org |
| Alcohol Dehydrogenases | Reversible oxidation of alcohols to aldehydes. | Direct synthesis of the aldehyde from the corresponding alcohol precursor (e.g., 3-(piperidin-1-yl)propan-1-ol). |
| Laccases (with mediators) | Aerobic oxidation of alcohols. mdpi.com | A green oxidation method for converting alcohol precursors to aldehydes under mild conditions. mdpi.com |
| Imine Reductases (IREDs) | Asymmetric reduction of cyclic imines. rsc.orgresearchgate.net | Key for the final step in cascades forming saturated heterocycles like piperidine. rsc.org |
| Cytochrome P450s | Regioselective C-H oxidation. nih.gov | Potential for direct functionalization of the piperidine ring or its side chain. nih.gov |
Sustainable and Green Chemistry Considerations in this compound Production
The production of this compound, like any chemical synthesis, can be optimized by applying the principles of green and sustainable chemistry. wikipedia.orgacs.org These principles provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. epa.govwjarr.com The overarching goals are to increase resource efficiency, ensure inherent safety, and reduce the environmental footprint of the manufacturing process. wjarr.comnih.gov
Atom Economy and Waste Minimization in Synthetic Pathways
A central tenet of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. wikipedia.org Reactions with high atom economy generate fewer byproducts, leading to a reduction in waste that requires treatment and disposal. greenchemistry-toolkit.orgsavemyexams.com
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Different reaction types inherently have different atom economies. For example, addition and rearrangement reactions are highly atom-economical (often 100%), while substitution and elimination reactions are less so, as they generate stoichiometric byproducts. wikipedia.orgkccollege.ac.in The initial six-step industrial synthesis of Ibuprofen had an atom economy of just 40.1%, whereas a modern three-step process improved this to 77.4%, significantly reducing waste. savemyexams.comchemistry-teaching-resources.com
Table 2: Comparison of Atom Economy by Reaction Type
| Reaction Type | General Equation | Theoretical Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Diels-Alder Reaction wikipedia.org |
| Rearrangement | A → B | 100% | Claisen Rearrangement |
| Substitution | A + B → C + D | < 100% | Wittig Reaction wikipedia.org |
| Elimination | A → B + C | < 100% | Dehydration of an alcohol |
Waste minimization extends beyond atom economy to encompass all aspects of a chemical process. ms.gov Key strategies include:
Catalysis: Using catalysts, which are effective in small amounts and can be recycled, is preferable to using stoichiometric reagents that are consumed in the reaction. epa.govchemistry-teaching-resources.com
Avoiding Derivatives: Minimizing the use of protecting or blocking groups reduces the number of synthetic steps and the associated reagents and waste. epa.govacs.org Biocatalysis is particularly effective in this regard due to the high selectivity of enzymes. acs.org
Inventory Management: Careful planning of chemical purchases to avoid overstocking and the expiration of reagents prevents the generation of disposal waste. iu.edu
Process Design: Establishing production systems that operate on a "just-in-time" basis can prevent the waste associated with overproduction. katanamrp.com
Solvent Selection and Green Reaction Conditions
Solvents account for a significant portion of the waste generated in chemical manufacturing and are a major source of environmental and health impacts. nih.gov Green chemistry promotes the use of safer solvents or, ideally, solvent-free conditions. epa.gov If solvents are necessary, alternatives to conventional volatile organic compounds (VOCs) like dichloromethane, DMF, and NMP are preferred. biotage.com
Green solvent alternatives include:
Water: An abundant, non-toxic, and non-flammable solvent. garph.co.uklucp.net
Supercritical Fluids: Supercritical CO2 is a non-toxic and non-flammable solvent alternative used in extractions and reactions. wjarr.comlucp.net
Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and have a better safety profile than many traditional ether solvents. biotage.comsigmaaldrich.com
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are salts with low melting points that have negligible vapor pressure. They can be suitable media for biocatalysis and other reactions. mdpi.comlucp.net
Table 3: Comparison of Conventional and Green Solvents
| Solvent | Boiling Point (°C) | Hazards | Green Alternative |
|---|---|---|---|
| Dichloromethane (DCM) | 39.6 | Suspected carcinogen, environmental toxin | 2-Methyltetrahydrofuran (2-MeTHF) biotage.com |
| Dimethylformamide (DMF) | 153 | Reproductive toxin, irritant | N-Formylmorpholine (NFM), Dipropyleneglycol dimethylether (DMM) nih.gov |
| Tetrahydrofuran (B95107) (THF) | 66 | Peroxide-forming, flammable | 2-Methyltetrahydrofuran (2-MeTHF) sigmaaldrich.com |
| Benzene | 80.1 | Carcinogen, flammable | Toluene (less toxic), Cyclopentyl methyl ether (CPME) |
In addition to solvent choice, green reaction conditions emphasize energy efficiency. Whenever possible, synthetic methods should be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The use of alternative energy sources, such as microwave or ultrasonic irradiation, can sometimes increase reaction rates and reduce energy needs compared to conventional heating.
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is a powerful technology for implementing green and sustainable chemical synthesis. mdpi.comrsc.org This approach offers numerous advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs). amt.uk
The primary benefits of continuous flow processing include:
Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with highly exothermic or hazardous reactions. mt.com
Superior Process Control: Precise control over parameters like temperature, pressure, and residence time leads to better reproducibility, higher yields, and improved product quality. mt.com
Scalability: Scaling up a flow process is typically more straightforward than for a batch process, often involving running the system for a longer duration or using multiple reactors in parallel. amt.uk
Efficiency: The integration of multiple synthetic steps, work-up, and purification into a single, continuous "telescoped" process can significantly reduce cycle times and waste. amt.uk
Flow chemistry has been successfully applied to a wide range of reactions, including hydrogenations, nitrations, and halogenations. amt.uk For the synthesis of this compound, a multi-step batch process could be transformed into a more efficient continuous production line. amt.uk While challenges such as the handling of solids and slurries exist, innovative reactor designs and processing techniques are continually being developed to overcome these limitations. hybrid-chem.com
Table 4: Advantages of Flow Chemistry in Chemical Synthesis
| Feature | Benefit |
|---|---|
| High surface-area-to-volume ratio | Excellent heat and mass transfer, allowing for precise temperature control and rapid mixing. mdpi.com |
| Small reactor volume | Increased safety when handling hazardous reagents or performing highly energetic reactions. mt.com |
| Precise control of parameters | Improved reaction selectivity, higher yields, and better product purity. mt.com |
| Automation and Integration | Enables continuous, multi-step "telescoped" syntheses, reducing manual handling and processing time. amt.uk |
| Facilitated Scalability | Production can be increased by extending run time or numbering-up reactors, avoiding redevelopment for larger scales. amt.uk |
Reactivity and Chemical Transformations of 1 Piperidinepropanal
Fundamental Reactions of the Aldehyde Moiety
The aldehyde group in 1-Piperidinepropanal is an electrophilic center, susceptible to attack by a wide range of nucleophiles. It also readily undergoes oxidation and reduction, providing access to a variety of functionalized piperidine (B6355638) derivatives.
Nucleophilic Additions and Condensations
The carbonyl carbon of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation.
Nucleophilic Addition: The aldehyde can react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to yield secondary alcohols after an aqueous workup. For instance, the reaction with methylmagnesium bromide would produce 1-(piperidin-1-yl)butan-2-ol.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a straightforward method for alkene synthesis. The nature of the ylide determines the stereochemistry of the resulting alkene.
Oximation: this compound can be converted to its corresponding oxime, this compound, oxime, by reaction with hydroxylamine (B1172632). nih.gov In one documented synthesis, this transformation was achieved using cesium fluoride (B91410) (CsF), highlighting a specific method for this conversion. ontosight.ai
Aldol (B89426) and Related Condensations: As an enolizable aldehyde, this compound can participate in aldol-type condensation reactions, either with itself or with other carbonyl compounds, under basic or acidic conditions to form α,β-unsaturated aldehydes or β-hydroxy aldehydes. vulcanchem.com
A summary of representative nucleophilic additions and condensations is presented in Table 1.
Table 1: Examples of Nucleophilic Addition and Condensation Reactions of this compound
| Reaction Type | Reagent(s) | Product |
| Grignard Reaction | 1. RMgX2. H₂O | 1-(Piperidin-1-yl)alkanol |
| Wittig Reaction | Ph₃P=CHR | 1-(1-Alkenyl)piperidine |
| Oximation | NH₂OH·HCl, Base | This compound, oxime |
| Aldol Condensation | Base or Acid | β-Hydroxy or α,β-Unsaturated Aldehyde |
Oxidation and Reduction Pathways
The aldehyde functionality of this compound can be readily manipulated to different oxidation states, yielding carboxylic acids or alcohols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid functionality, yielding 1-piperidinepropanoic acid. vulcanchem.com This transformation can be accomplished using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. 1-Piperidinepropanoic acid is a known compound, confirming the viability of this oxidation pathway. fishersci.ie
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, 1-piperidinepropanol (B86026). vulcanchem.com This is a common transformation achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com The resulting alcohol, 1-piperidinepropanol, is a well-documented chemical entity used in various synthetic applications. chemicalbook.comsigmaaldrich.com
Table 2 outlines the common oxidation and reduction transformations.
Table 2: Oxidation and Reduction of this compound
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO₄, Jones Reagent, Ag₂O | 1-Piperidinepropanoic acid |
| Reduction | NaBH₄, LiAlH₄ | 1-Piperidinepropanol |
Reactions Involving the Piperidine Ring
The tertiary amine of the piperidine ring is a nucleophilic and basic center, allowing for reactions at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
N-Alkylation: As a tertiary amine, the nitrogen atom of this compound can act as a nucleophile to displace leaving groups from alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. vulcanchem.com This process, known as quaternization, is a fundamental reaction of tertiary amines. google.com For example, reaction with methyl iodide would yield N-methyl-N-(3-oxopropyl)piperidinium iodide. The reaction conditions for such quaternizations can vary, sometimes requiring elevated temperatures and an excess of the alkylating agent. dnu.dp.ua Studies on related piperidine systems have shown that these reactions can be performed continuously in a tubular reactor under pressure. google.com
N-Acylation: The reaction of tertiary amines with acyl chlorides is generally not a productive pathway for forming a stable N-acyl bond, as the resulting N-acylammonium salt is a highly reactive intermediate. Acyl chlorides are potent electrophiles that react readily with a range of nucleophiles. chemistrysteps.comlibretexts.org While a stable acylated product is not expected, the nitrogen atom can act as a catalyst or base in reactions involving acyl chlorides.
Stereoselective Transformations of the Piperidine Core
While no studies were found that specifically detail stereoselective transformations on the pre-existing piperidine ring of this compound, the broader field of piperidine synthesis offers insights into controlling stereochemistry. Many strategies focus on establishing stereocenters during the formation of the piperidine ring itself. nih.gov These methods include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
Chiral Auxiliaries: Temporarily incorporating a chiral group to direct a stereoselective reaction, which is later removed. researchgate.net
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over another. researchgate.net
For instance, stereoselective Mannich reactions are a powerful tool for constructing the piperidine core with high levels of stereocontrol. researchgate.net Similarly, diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can control the stereochemistry of the final piperidine product. nih.gov These principles could be conceptually applied to syntheses targeting chiral derivatives of this compound.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in generating molecular complexity. organic-chemistry.org Aldehydes and amines are common participants in MCRs. This compound could theoretically participate in such reactions in several ways:
As the Aldehyde Component: In reactions like the Petasis reaction (a borono-Mannich reaction), an aldehyde reacts with an amine and a boronic acid. mdpi.com this compound could serve as the aldehyde, reacting with a primary or secondary amine and a boronic acid to generate complex amino alcohols.
As the Amine Component (in principle): While this compound is a tertiary amine, related secondary amines (piperidines) are common components in reactions like the Mannich reaction , where an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound react to form a β-amino carbonyl compound. researchgate.net
As a Bifunctional Component: The dual functionality of this compound opens the possibility for it to engage in tandem or domino reactions, where both the aldehyde and amine functionalities participate sequentially. For example, a reaction could be initiated at the aldehyde, followed by an intramolecular reaction involving the piperidine nitrogen.
The participation of aldehydes and amines in various MCRs, including those catalyzed by transition metals or photocatalysts, is well-documented, suggesting a broad potential scope for this compound in this area of synthesis. mathnet.ruacs.orgnih.gov
Derivatization Strategies for Structural Elucidation and Functionalization
The chemical reactivity of this compound is dominated by its aldehyde functional group, which readily undergoes a variety of transformations. These reactions are pivotal for both confirming the compound's structure and for its functionalization, enabling the synthesis of more complex molecules. Derivatization strategies often target the aldehyde moiety to create stable, crystalline products with distinct physical properties, such as melting points, which are invaluable for characterization.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles, particularly nitrogen-based nucleophiles like primary amines, hydroxylamine, and hydrazine (B178648) derivatives. These condensation reactions typically proceed via a two-step mechanism involving initial nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the final C=N double bond product. These reactions are often catalyzed by acid.
Schiff Bases (Imines): Reaction of this compound with primary amines results in the formation of Schiff bases, or imines. These derivatives are important intermediates in various synthetic pathways.
Oximes: The reaction with hydroxylamine (NH₂OH) produces the corresponding oxime. Oximes of aldehydes can exist as syn and anti isomers.
Hydrazones: this compound reacts with hydrazine (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form hydrazones. DNPH derivatives are particularly useful for the characterization of aldehydes and ketones as they are typically bright orange-red, highly crystalline solids with sharp melting points.
| Reactant | Derivative Type | Product Name | General Reaction Conditions |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | N-Alkyl/Aryl-3-(piperidin-1-yl)propan-1-imine | Acid or base catalysis, removal of water |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime | Mildly acidic pH |
| 2,4-Dinitrophenylhydrazine | Hydrazone | This compound 2,4-dinitrophenylhydrazone | Acidic solution (e.g., Brady's reagent) |
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-(piperidin-1-yl)propan-1-ol. This transformation is a fundamental functional group interconversion in organic synthesis. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often preferred for its selectivity for aldehydes and ketones, and its compatibility with protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent and requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (B95107) (THF) as a solvent. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is also an effective method.
| Reducing Agent | Solvent | Product | Typical Yield |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 3-(Piperidin-1-yl)propan-1-ol | >90% |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 3-(Piperidin-1-yl)propan-1-ol | High |
| Catalytic Hydrogenation (H₂/Pd) | Ethanol | 3-(Piperidin-1-yl)propan-1-ol | High |
Oxidation of the aldehyde functionality in this compound affords the corresponding carboxylic acid, 3-(piperidin-1-yl)propanoic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (KMnO₄) and chromic acid (formed from CrO₃ or Na₂Cr₂O₇ in sulfuric acid, known as the Jones reagent) are effective but can be harsh. Milder and more selective reagents are often preferred, such as Tollens' reagent, which involves the oxidation of the aldehyde by a silver-ammonia complex [Ag(NH₃)₂]⁺. A positive Tollens' test, indicated by the formation of a silver mirror, is a classic qualitative test for aldehydes. Another mild oxidant is sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) buffer and in the presence of a chlorine scavenger like 2-methyl-2-butene.
| Oxidizing Agent | Common Name/Conditions | Product |
| Silver Nitrate in Ammonia | Tollens' Reagent | 3-(Piperidin-1-yl)propanoic acid |
| Chromic Acid | Jones Oxidation | 3-(Piperidin-1-yl)propanoic acid |
| Sodium Chlorite | Pinnick Oxidation | 3-(Piperidin-1-yl)propanoic acid |
The aldehyde group of this compound is an excellent electrophile for carbon-carbon bond formation, significantly expanding its synthetic utility.
Organometallic Additions: Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the carbonyl carbon of this compound. This reaction, followed by an aqueous workup, results in the formation of a secondary alcohol. The choice of the 'R' group in the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents.
Wittig and Related Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), Ph₃P=CHR. The geometry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and the reaction conditions. A related and commonly used alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. The HWE reaction often favors the formation of the (E)-alkene and has the advantage that the phosphate byproduct is water-soluble, simplifying purification.
| Reaction Type | Reagent | Intermediate/Product Type |
| Grignard Reaction | R-MgX | Secondary alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂R' + Base | Alkene |
These derivatization strategies highlight the versatility of this compound as a synthetic intermediate, allowing for its conversion into a wide array of other functionalized molecules.
Mechanistic Investigations of Reactions Involving 1 Piperidinepropanal
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways involves mapping the sequence of elementary steps that connect reactants to products. numberanalytics.com This process includes the characterization of transition states, which are high-energy, transient species that represent the energy barrier to a reaction. numberanalytics.com Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for modeling these pathways and have been used to explore reaction mechanisms. chemrxiv.org
Some studies have shown that complex reactions can even proceed through non-traditional pathways involving second-order saddle points, which act as trifurcation points leading to multiple products. rsc.org While specific studies on 1-Piperidinepropanal's reaction pathways are not extensively detailed in the provided results, the general principles of reaction mechanism analysis would apply. rsc.orgnih.gov For example, if this compound were to undergo a nucleophilic addition, computational analysis could reveal the geometry of the transition state, indicating whether the attack occurs from the re or si face of the propanal carbonyl group.
Table 1: Key Concepts in Reaction Pathway Elucidation
| Concept | Description |
| Reaction Pathway | The step-by-step sequence of elementary reactions by which overall chemical change occurs. numberanalytics.com |
| Transition State | A high-energy, unstable arrangement of atoms that exists for a very short time during a chemical reaction as reactants are converted into products. numberanalytics.com |
| Intermediate | A molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. libretexts.org |
| Concerted Mechanism | A reaction in which all bond-breaking and bond-forming events occur in a single step. masterorganicchemistry.com |
| Stepwise Mechanism | A reaction that occurs in two or more distinct steps, involving the formation of one or more intermediates. libretexts.org |
Kinetic Studies and Rate Determining Steps
For a reaction involving this compound, kinetic experiments would involve monitoring the disappearance of the reactant or the appearance of the product over time. nih.gov By systematically varying the concentrations of other reactants or catalysts, the order of the reaction with respect to each component can be determined. mt.com This information helps to identify which molecules are involved in the rate-determining step.
For example, if a reaction rate doubles when the concentration of this compound is doubled, the reaction is first order in this compound. If the rate quadruples, it is second order. The Arrhenius equation can be used to determine the activation energy of the reaction from rate data collected at different temperatures, providing further information about the energy barrier of the rate-determining step. mt.com
Table 2: Parameters from Kinetic Studies
| Parameter | Description |
| Rate Law | An equation that links the reaction rate with the concentrations or pressures of reactants and constant parameters. |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. mt.com |
| Rate Constant (k) | A proportionality constant in the rate law that relates the molar concentration of reactants to reaction rate. |
| Activation Energy (Ea) | The minimum amount of energy that must be provided for a chemical reaction to occur. mt.com |
| Rate-Determining Step | The slowest step of a chemical reaction that determines the speed (rate) at which the overall reaction proceeds. libretexts.org |
Role of Catalysis in Reaction Mechanisms
Catalysts accelerate chemical reactions without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. ucalgary.calibretexts.org Catalysis can be homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. libretexts.org Enzymes are biological catalysts that exhibit high specificity. libretexts.org
In reactions involving this compound, a catalyst could function in several ways. For instance, an acid catalyst could protonate the carbonyl oxygen of the propanal group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. A base catalyst could deprotonate a nucleophile, increasing its reactivity.
The mechanism of a catalyzed reaction typically involves the formation of a catalyst-substrate complex, which then proceeds through one or more steps to form the product and regenerate the catalyst. libretexts.org The catalyzed pathway will have a different, lower-energy transition state compared to the uncatalyzed reaction. ucalgary.ca Some enzymatic reactions utilize multiple catalytic strategies, such as acid-base catalysis and covalent catalysis, within the same active site. wou.edu
Stereochemical Control and Diastereoselectivity
Stereochemical control is the ability to direct a chemical reaction to favor the formation of a specific stereoisomer. fiveable.me This is particularly important when a reaction creates a new chiral center. When a starting material is already chiral, as is the case with some reactions involving chiral derivatives of this compound, the formation of a new chiral center can lead to diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another.
The stereochemical outcome of a reaction is often determined by the mechanism. lumenlearning.com For example, an S\textsubscript{N}2 reaction proceeds with inversion of stereochemistry, while an S\textsubscript{N}1 reaction often leads to a racemic mixture. lumenlearning.com In the context of this compound, if it were to react with a chiral nucleophile, the transition states leading to the different diastereomeric products would have different energies, resulting in one being formed in excess.
The use of chiral catalysts or auxiliaries is a common strategy for achieving high levels of stereochemical control. numberanalytics.com A chiral catalyst can create a chiral environment around the reactants, favoring the approach of the reactants from a specific direction and leading to the preferential formation of one enantiomer or diastereomer. numberanalytics.comresearchgate.net
Computational Studies on 1 Piperidinepropanal
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a robust framework for understanding the electronic landscape of a molecule. researchgate.netekb.eg These methods allow for the determination of key electronic properties that govern the reactivity of 1-Piperidinepropanal.
The electronic structure of a molecule is fundamentally described by its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap generally signifies lower reactivity and greater kinetic stability. scirp.orgingentaconnect.com
For this compound, the nitrogen atom of the piperidine (B6355638) ring, with its lone pair of electrons, is expected to be a primary site of high electron density and a significant contributor to the HOMO. This makes the nitrogen a likely center for nucleophilic attack. Conversely, the carbonyl carbon of the propanal group is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it an electrophilic site and a major contributor to the LUMO. researchgate.net
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecular surface. scirp.orgingentaconnect.com For this compound, an MEP map would likely show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating a high electron density and a site susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and, most significantly, the carbonyl carbon, highlighting its electrophilic nature.
Table 1: Key Electronic Properties and Reactivity Descriptors (Illustrative) Note: These are hypothetical values for this compound based on typical findings for similar molecules. Actual values would require specific DFT calculations.
| Property | Description | Predicted Feature for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the piperidine nitrogen. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized primarily on the carbonyl carbon of the propanal group. |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical stability. | A moderate gap, suggesting a balance between stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic and nucleophilic sites. | Negative potential on the carbonyl oxygen; positive potential on the carbonyl carbon. |
Reaction Mechanism Predictions via Density Functional Theory (DFT)
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, intermediates, and products. researchgate.netnih.gov This allows for the mapping of the potential energy surface and the identification of the most favorable reaction pathways.
A characteristic reaction of this compound would be its participation in reactions typical of aldehydes and tertiary amines. For instance, in a [3+2] cycloaddition reaction, the aldehyde functionality could react with other reagents. DFT studies on similar reactions involving aldehydes and piperidine derivatives have been used to determine the regio- and stereoselectivity of the products by comparing the activation energies of different possible transition states. rsc.org
Another area of interest is the catalytic transformation of the aldehyde group. For example, cobalt-catalyzed cyclization reactions can form new heterocyclic structures. DFT calculations have been instrumental in understanding the mechanism of such reactions, revealing pathways that involve the formation of carbene radical intermediates and subsequent ring closure. nih.gov In the context of this compound, such studies could predict the feasibility of intramolecular reactions between the aldehyde group and the piperidine ring under specific catalytic conditions.
The piperidine nitrogen can also act as a nucleophile. The mechanism of piperidinolysis (nucleophilic attack by piperidine) has been investigated using DFT, showing a two-step mechanism where the initial nucleophilic attack is followed by a rate-determining proton transfer step. researchgate.net For this compound, the nitrogen atom's nucleophilicity could influence intermolecular reactions or even intramolecular cyclization possibilities.
Conformational Analysis of this compound
The flexible nature of both the piperidine ring and the propanal side chain means that this compound can exist in multiple conformations. scirp.org Conformational analysis aims to identify the most stable spatial arrangements of the atoms and the energy barriers between them.
The piperidine ring itself typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, unlike cyclohexane, the presence of the nitrogen atom introduces the possibility of two distinct chair conformers: one with the substituent on the nitrogen (in this case, the propanal group) in an axial position, and the other with it in an equatorial position. For most N-alkyl piperidines, the equatorial conformation is significantly more stable due to reduced steric hindrance. wikipedia.orgresearchgate.net
The propanal side chain also possesses conformational flexibility due to rotation around the C-C single bonds. The relative orientation of the piperidine ring and the aldehyde group will be governed by a complex interplay of steric and electronic effects. Computational studies on N-substituted piperidines have shown that the preference for axial or equatorial conformers can be influenced by the nature of the substituent and interactions with the nitrogen lone pair. osti.govcyberleninka.ru In some cases, twist-boat conformations can also be energetically accessible. osti.gov
A detailed conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This would lead to a potential energy surface map, identifying the global minimum energy conformation and other low-energy conformers that might be present in equilibrium at room temperature. nih.gov
Table 2: Potential Conformations of this compound
| Conformer Type | Description | Predicted Stability |
|---|---|---|
| Chair-Equatorial | Piperidine in a chair conformation with the propanal group in the equatorial position. | Likely the most stable conformer due to minimal steric strain. wikipedia.org |
| Chair-Axial | Piperidine in a chair conformation with the propanal group in the axial position. | Less stable than the equatorial conformer due to 1,3-diaxial interactions. osti.gov |
| Twist-Boat | A non-chair conformation of the piperidine ring. | Generally higher in energy, but may be accessible. osti.gov |
| Side-Chain Rotamers | Different orientations of the propanal group due to C-C bond rotation. | Multiple rotamers will exist for each ring conformation, with stabilities dependent on intramolecular interactions. |
Prediction of Spectroscopic Signatures (NMR, IR, MS) for Characterization
Computational methods can predict spectroscopic data, which is invaluable for the characterization and identification of compounds. These predictions, when compared with experimental spectra, can confirm the structure of a synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. DFT calculations can predict these chemical shifts with a high degree of accuracy. x-mol.netbenthamdirect.com For this compound, distinct signals would be predicted for the protons and carbons of the piperidine ring and the propanal side chain. For example, the protons on the carbon alpha to the nitrogen (C2 and C6) would likely appear downfield compared to the other ring protons due to the electron-withdrawing effect of the nitrogen. The aldehydic proton would be the most downfield signal in the ¹H NMR spectrum. The predicted shifts for different conformers can also be calculated, and the Boltzmann-averaged chemical shifts can provide a theoretical spectrum that accounts for the conformational equilibrium. asianpubs.org
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. jmchemsci.com For this compound, a strong characteristic absorption band would be predicted for the C=O stretching vibration of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. Other predictable vibrations include C-H stretching of the alkyl and aldehyde groups, and C-N stretching of the piperidine ring.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in MS. By calculating bond dissociation energies and the stability of potential fragment ions, likely fragmentation pathways can be proposed. For this compound, common fragmentation pathways would likely involve cleavage alpha to the nitrogen atom, leading to the formation of a stable piperidinium (B107235) ion, or fragmentation of the propanal side chain.
Table 3: Predicted Spectroscopic Features for this compound
| Spectroscopy | Predicted Signature |
|---|---|
| ¹H NMR | A distinct downfield singlet for the aldehydic proton (>9 ppm). Signals for piperidine protons, with those alpha to nitrogen being more deshielded. Signals for the ethyl bridge protons. |
| ¹³C NMR | A highly downfield signal for the carbonyl carbon (>200 ppm). Signals for the piperidine carbons and the carbons of the propanal chain. |
| IR | Strong C=O stretching band (~1730 cm⁻¹). C-H stretching bands (~2720 cm⁻¹ and ~2820 cm⁻¹ for the aldehyde C-H, and ~2800-3000 cm⁻¹ for alkyl C-H). C-N stretching bands. |
| MS | A molecular ion peak corresponding to the molecular weight. Fragmentation patterns showing loss of the propanal side chain or cleavage of the piperidine ring. |
Advanced Analytical Methodologies for 1 Piperidinepropanal Research
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is an indispensable technique for separating 1-Piperidinepropanal from starting materials, by-products, and other impurities. khanacademy.org The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability.
Gas Chromatography (GC): Given its molecular weight (141.21 g/mol ), this compound is sufficiently volatile for GC analysis. This technique is highly effective for assessing purity. When coupled with a mass spectrometer (GC-MS), it provides unequivocal identification of the compound. google.com For quantitative analysis, the use of a stable isotope-labeled analog of this compound as an internal standard can yield the highest accuracy and precision. google.com
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purity assessment and preparative isolation of this compound. nih.gov Due to the compound's basic nature (piperidine nitrogen) and polarity, reversed-phase HPLC is a common approach. Challenges such as poor retention on standard C18 columns can be overcome by using specific mobile phase additives or specialized columns. For preparative work, techniques like flash chromatography or medium pressure liquid chromatography (MPLC) can be used for initial fractionation of larger quantities, followed by HPLC for final purification. nih.gov
Table 1: Illustrative Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution) | UV (210 nm), ELSD, MS | Purity Assessment, Quantitative Analysis |
| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Helium or Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Purity Assessment, Identification |
Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the characteristic functional groups in this compound. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde, which typically appears in the 1740-1720 cm⁻¹ region. uobabylon.edu.iq Other key diagnostic peaks include the C-H stretches of the aldehyde proton, which appear as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. uobabylon.edu.iq The C-N stretching vibration of the piperidine (B6355638) ring is expected in the 1300-1200 cm⁻¹ region. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information.
¹H NMR: The spectrum will show a highly characteristic downfield signal for the aldehyde proton (-CHO) in the range of δ 9.5-10.0 ppm. libretexts.org The protons on the carbons adjacent to the carbonyl (α-CH₂) and the nitrogen (γ-CH₂) will appear as distinct multiplets. The protons of the piperidine ring will typically be found in the δ 1.4-3.5 ppm range. vulcanchem.com
¹³C NMR: The aldehyde carbonyl carbon gives a signature resonance far downfield, between δ 190-205 ppm. bhu.ac.in The carbons of the propyl chain and the piperidine ring will appear in the aliphatic region of the spectrum. bhu.ac.in
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Structural Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehyde (-H CO) | 9.5 - 10.0 |
| ¹H | Methylene (α to C=O) | 2.6 - 2.9 |
| ¹H | Methylene (β to C=O) | 1.8 - 2.1 |
| ¹H | Methylene (α to N) | 2.4 - 2.7 |
| ¹H | Piperidine Ring | 1.4 - 1.7 |
| ¹³C | Carbonyl (-C HO) | 190 - 205 |
| ¹³C | Methylene (α to C=O) | 40 - 45 |
| ¹³C | Methylene (β to C=O) | 20 - 25 |
| ¹³C | Methylene (α to N) | 55 - 60 |
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. For this compound (C₈H₁₅NO), the molecular ion peak [M]⁺ would be observed at an m/z of 141. vulcanchem.com Common fragmentation pathways would involve the loss of the aldehyde group (CHO, 29 Da) or cleavage of the piperidine ring structure. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. nih.gov
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by the electronic transitions of the aldehyde functional group. It is expected to show a weak absorption band corresponding to the n → π* transition of the carbonyl group, with a maximum absorbance (λmax) in the 280-300 nm range. uomustansiriyah.edu.iq This absorption is typically of low intensity. uomustansiriyah.edu.iq
Advanced In Situ Reaction Monitoring Techniques
To optimize the synthesis of this compound, for instance, via the oxidation of 1-piperidinepropanol (B86026), real-time monitoring of the reaction is invaluable. In situ techniques allow for the tracking of reactants, intermediates, and products directly within the reaction vessel without the need for sampling. mt.com
FT-IR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a powerful probe-based technology for in situ reaction analysis. bruker.comnih.gov By inserting an ATR probe directly into the reaction mixture, one can monitor the progress of the oxidation of 1-piperidinepropanol to this compound. Key spectral changes would include the disappearance of the broad O-H stretch of the starting alcohol (around 3350 cm⁻¹) and the concurrent appearance of the strong C=O stretch of the aldehyde product (around 1725 cm⁻¹). bruker.comresearchgate.net This allows for the precise determination of reaction endpoints and the study of reaction kinetics.
NMR Spectroscopy: Flow NMR spectroscopy can also be used for online reaction monitoring. magritek.com A continuous loop can be set up where the reaction mixture is pumped from the reactor through the NMR spectrometer and back. magritek.com This method provides highly quantitative data, allowing researchers to track the decrease in the concentration of 1-piperidinepropanol and the increase in the concentration of this compound by integrating their unique signals (e.g., the appearance of the aldehyde proton at δ ~9.8 ppm). bruker.commagritek.com
Table 3: In Situ Techniques for Monitoring this compound Synthesis
| Technique | Parameter Monitored | Information Gained |
|---|---|---|
| In Situ FT-IR | Disappearance of O-H stretch (~3350 cm⁻¹), Appearance of C=O stretch (~1725 cm⁻¹) | Reaction kinetics, endpoint detection, intermediate formation |
Applications of 1 Piperidinepropanal in Organic Synthesis
Utility as a Chiral Building Block
The application of 1-Piperidinepropanal and its derivatives as chiral building blocks in asymmetric synthesis is an area of growing interest. The inherent chirality that can be introduced into the piperidine (B6355638) ring or the propanal side chain allows for the stereoselective synthesis of complex target molecules.
A notable example is the use of a chiral derivative, (R)-2-Vinyl-1-piperidinepropanal, in the synthesis of complex heterocyclic structures. The corresponding oxime, (R)-2-Vinyl-1-piperidinepropanal oxime, is prepared from this chiral aldehyde. lookchem.com This transformation underscores the utility of the aldehyde functionality in this compound derivatives for constructing more elaborate molecular systems with defined stereochemistry. The synthesis of such chiral oximes is a key step in various synthetic pathways, including intramolecular cycloaddition reactions to form bicyclic nitrogen-containing heterocycles. lookchem.com
The ability to perform reactions at the aldehyde group without disturbing the stereocenter in the piperidine ring, or vice versa, makes these compounds valuable chiral synthons. The development of enantioselective methods to synthesize chiral this compound derivatives is crucial for expanding their application in the synthesis of enantiomerically pure compounds. york.ac.uk
Intermediacy in the Synthesis of Complex Molecules
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules due to the dual reactivity of its functional groups. The aldehyde can undergo a wide array of chemical transformations, while the piperidine nitrogen can act as a base or a nucleophile.
The aldehyde functionality of this compound is predicted to exhibit typical aldehyde reactivity, including:
Nucleophilic addition reactions: Reacting with various nucleophiles to introduce new functional groups.
Aldol (B89426) condensations: Forming carbon-carbon bonds to build larger molecular skeletons.
Reduction: Conversion to the corresponding alcohol, 1-piperidinepropanol (B86026). vulcanchem.com
Oxidation: Formation of the corresponding carboxylic acid. vulcanchem.com
The piperidine ring, a common motif in many natural products and biologically active compounds, can be involved in:
Quaternization: Reaction at the nitrogen atom. vulcanchem.com
Base-catalyzed reactions: The nitrogen can act as an internal base. vulcanchem.com
Coordination with Lewis acids: Influencing the reactivity of the aldehyde group. vulcanchem.com
The closely related alcohol, 1-piperidinepropanol, has been documented as a reactant in Mitsunobu reactions and Suzuki couplings, highlighting the synthetic utility of the piperidine-propyl scaffold. vulcanchem.comsigmaaldrich.com By extension, this compound offers different, yet complementary, synthetic opportunities. For instance, it can be a precursor for the synthesis of various piperidine derivatives through reactions at the aldehyde terminus. The synthesis of polysubstituted alkylidene piperidines from 1,6-enynes via intramolecular radical cyclization demonstrates the versatility of piperidine-containing structures in forming complex cyclic systems. nih.gov
Precursor for Advanced Materials (Excluding Medicinal/Pharmacological Efficacy)
While direct applications of this compound as a precursor for advanced materials are not extensively documented, its bifunctional nature suggests significant potential in this area. Molecules with multiple reactive sites are foundational to the development of polymers and functional materials.
The presence of both a nucleophilic secondary amine within the piperidine ring and a reactive aldehyde group allows for potential use in step-growth polymerization. For example, this compound could theoretically react with other bifunctional monomers to create novel polymers with integrated piperidine units. These units could influence the polymer's physical properties, such as its solubility, thermal stability, and basicity.
Furthermore, the aldehyde group can be used to functionalize surfaces or other materials. By immobilizing this compound onto a solid support, the piperidine moiety can be used to create materials with specific catalytic or binding properties. The development of advanced materials often relies on precursors that can be used in processes like chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create thin films with tailored properties. york.ac.uk While not yet demonstrated, the volatility and reactivity of this compound could make it a candidate for such applications in the future.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
Challenges in the current synthetic paradigms include the need for purification at intermediate stages and the potential for side reactions. Future research should prioritize the development of more direct and atom-economical synthetic methods. vulcanchem.com
Key Research Objectives:
One-Pot Syntheses: Designing a streamlined process where piperidine (B6355638) is directly converted to 1-Piperidinepropanal without the isolation of the intermediate alcohol.
Catalytic Oxidation: Investigating more selective and environmentally benign catalysts for the oxidation of 1-Piperidinepropanol (B86026) to minimize over-oxidation to the corresponding carboxylic acid.
Alternative Starting Materials: Exploring different, readily available starting materials that could lead to this compound in fewer steps. For instance, hydroformylation of an appropriate N-allylpiperidine could be a potential route.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Two-Step (Alkylation-Oxidation) | N-alkylation of piperidine with a 3-halopropanol, followed by oxidation of the resulting 1-Piperidinepropanol. prepchem.comgoogle.com | Well-established reactions. | Multiple steps, potential for byproducts, requires purification of intermediate. |
| Direct Catalytic Conversion | A one-pot reaction converting piperidine and a C3-synthon directly to the aldehyde. | Increased efficiency, reduced waste. | Requires development of a novel multifunctional catalyst. |
| Hydroformylation | Catalytic addition of hydrogen and carbon monoxide to an N-alkenylpiperidine. | High atom economy, potential for industrial scale-up. | Requires specialized equipment (high pressure), catalyst selectivity. |
Exploration of Undiscovered Reactivity Profiles
The dual functionality of this compound, containing both a nucleophilic/basic piperidine ring and an electrophilic aldehyde, suggests a rich and complex reactivity profile that is largely unexplored. vulcanchem.com The interaction between these two groups, separated by a propyl chain, may give rise to unique intramolecular reactions or novel catalytic capabilities.
Current understanding predicts typical aldehyde reactions such as nucleophilic additions, aldol (B89426) condensations, and redox transformations, alongside amine-related reactivity like quaternization and base catalysis. vulcanchem.com However, the synergistic or competitive interplay between these functionalities under various conditions is a key area for future investigation. The related compound, 1-piperidinepropanol, is known to participate in reactions like Mitsunobu and Suzuki couplings, providing a starting point for investigating the aldehyde's potential in cross-coupling methodologies. sigmaaldrich.comsigmaaldrich.comechemi.comchemicalbook.in
Future Research Focus:
Intramolecular Reactions: Investigating conditions that could promote cyclization or other intramolecular transformations, potentially leading to novel heterocyclic scaffolds.
Organocatalysis: Exploring the potential of this compound as an organocatalyst, where the amine could act as the catalytic center and the aldehyde could participate in substrate activation or secondary interactions.
Tandem Reactions: Designing multi-component reactions where both the amine and aldehyde functionalities participate sequentially to build molecular complexity rapidly.
Integration with Emerging Chemical Technologies
Modernizing the synthesis and application of this compound requires its integration with emerging chemical technologies. These technologies offer pathways to enhance reaction efficiency, improve safety, and discover new chemical properties.
Potential Technological Integrations:
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound could offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety for handling reactive intermediates, and easier scalability compared to traditional batch processing. cgu-odisha.ac.in
Photocatalysis: The use of light to drive chemical reactions could unlock novel reactivity pathways for this compound that are inaccessible through thermal methods. mdpi.com This could involve, for example, radical-based transformations or novel C-H functionalization reactions.
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis or transformation of this compound could provide exceptional selectivity under mild conditions. wikipedia.org For instance, an enzymatic oxidation of 1-piperidinepropanol could offer a green alternative to traditional chemical oxidants.
Advanced Catalytic Materials: The use of novel materials like metal-organic frameworks (MOFs) or MXenes as catalysts or catalyst supports could provide unique reactivity and selectivity in reactions involving this compound. chemsoc.org.cnrsc.org
Addressing Sustainability in Synthesis and Application
A critical challenge for the future of chemistry is the incorporation of sustainability principles at every stage of a chemical's life cycle. For this compound, this involves developing greener synthetic processes and exploring applications that contribute to a circular economy.
Sustainability Goals:
Green Synthesis: Developing synthetic routes that minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste, aligning with the principles of green chemistry. cgu-odisha.ac.in This includes exploring solvent-free reaction conditions, such as those found in reactive extrusion. cgu-odisha.ac.in
Renewable Feedstocks: Investigating the potential to synthesize this compound or its precursors from bio-based, renewable resources rather than petrochemicals.
Biodegradable Materials: Exploring the use of this compound as a monomer or building block for the creation of biodegradable polymers or materials. nih.gov Its bifunctional nature could be leveraged to create polymers with tailored properties and programmed degradation pathways.
Lifecycle Analysis: Conducting a thorough lifecycle assessment to understand the environmental impact of this compound from its synthesis to its final application and disposal, identifying key areas for improvement.
Q & A
Q. What are the optimal synthetic routes for 1-Piperidinepropanal, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves reductive amination of piperidine with propanal derivatives. Validate purity using HPLC (≥95% purity threshold) and NMR (to confirm structural integrity via characteristic proton signals for the piperidine ring and aldehyde group). Reproducibility requires strict control of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For novel protocols, document deviations from established methods and include control experiments .
Q. How can spectroscopic techniques (e.g., FT-IR, MS) distinguish this compound from structurally similar piperidine derivatives?
- Methodological Answer : FT-IR identifies the aldehyde C=O stretch (~1720 cm⁻¹) and N-H bending (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks ([M+H]⁺ at m/z 142.1467). Compare spectral data with computational predictions (e.g., Gaussian-based simulations) to resolve ambiguities. Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. What solvent systems are recommended for stabilizing this compound in solution-phase studies?
- Methodological Answer : Use aprotic solvents (e.g., DCM, THF) to minimize aldehyde oxidation. For aqueous stability, employ buffered solutions (pH 6–7) with antioxidants (e.g., BHT). Monitor degradation via UV-Vis spectroscopy (λ_max ~280 nm for aldehyde intermediates). Include stability assays over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across in vitro vs. in vivo models?
- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to analyze bias in experimental design. Assess pharmacokinetic variables (e.g., bioavailability, metabolic stability) using LC-MS/MS. Use meta-regression to identify confounding factors (e.g., dosing regimens, species-specific metabolism). Replicate critical studies under standardized conditions .
Q. What computational strategies (e.g., DFT, molecular docking) best predict the reactivity and target affinity of this compound?
- Methodological Answer : Perform density functional theory (DFT) to model electrophilic aldehyde reactivity and charge distribution. For target prediction, use ensemble docking (AutoDock Vina, Schrödinger) against databases like ChEMBL. Validate predictions with SPR (surface plasmon resonance) binding assays. Discrepancies between computational and experimental Ki values may indicate solvation effects or conformational flexibility .
Q. How should researchers design experiments to investigate the stereochemical influence of this compound in asymmetric catalysis?
- Methodological Answer : Synthesize enantiomerically pure analogs via chiral auxiliaries or enzymatic resolution. Characterize enantiomeric excess (ee) using chiral HPLC or CD spectroscopy. Compare catalytic efficiency (TOF, TON) in model reactions (e.g., aldol additions). Include kinetic isotopic effects (KIEs) to probe transition-state stereoelectronics .
Data Contradiction Analysis Framework
Methodological Best Practices
- Reproducibility : Archive raw spectral data, computational input files, and statistical scripts in open-access repositories (e.g., Zenodo) .
- Ethical Compliance : For biological studies, adhere to OECD guidelines for in vivo protocols and declare conflicts of interest .
Note: Avoid citing commercial databases (e.g., BenchChem) per reliability guidelines. Prioritize peer-reviewed journals and established computational tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
